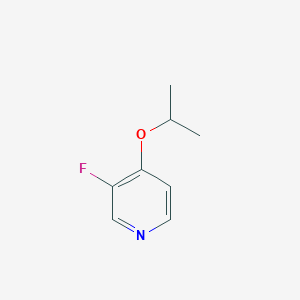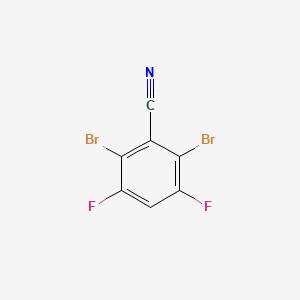
4-Iodo-5-methoxy-1H-indazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Iodo-5-methoxy-1H-indazole: is a heterocyclic compound that belongs to the indazole family. Indazoles are known for their diverse biological activities and are often used as core structures in medicinal chemistry. The presence of both iodine and methoxy groups on the indazole ring can significantly influence the compound’s chemical properties and biological activities.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Iodo-5-methoxy-1H-indazole typically involves the following steps:
Starting Material Preparation: The synthesis begins with the preparation of the appropriate substituted benzene derivative. For instance, 4-iodo-2-nitroanisole can be used as a starting material.
Reduction: The nitro group in the starting material is reduced to an amine using a reducing agent such as iron powder in the presence of hydrochloric acid.
Cyclization: The resulting amine undergoes cyclization with hydrazine hydrate to form the indazole ring. This step often requires heating and the presence of a catalyst such as copper(II) acetate.
Methoxylation: The final step involves the introduction of the methoxy group at the 5-position. This can be achieved through methylation using a methylating agent like dimethyl sulfate or methyl iodide.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of catalysts and solvents is carefully controlled to minimize byproducts and waste.
化学反応の分析
Types of Reactions
4-Iodo-5-methoxy-1H-indazole can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions, affecting the indazole ring or the substituents.
Coupling Reactions: The iodine atom can participate in coupling reactions, such as Suzuki or Sonogashira coupling, to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium cyanide can be used to replace the iodine atom.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate are used in coupling reactions.
Major Products Formed
Substitution Products: Depending on the nucleophile, products like 4-azido-5-methoxy-1H-indazole or 4-cyano-5-methoxy-1H-indazole can be formed.
Oxidation Products: Oxidation can lead to the formation of quinone derivatives.
Coupling Products: Coupling reactions can produce biaryl compounds or other complex structures.
科学的研究の応用
4-Iodo-5-methoxy-1H-indazole has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, including anticancer, anti-inflammatory, and antimicrobial compounds.
Biological Studies: The compound is studied for its interactions with biological targets, such as enzymes and receptors.
Material Science: It can be used in the development of novel materials with specific electronic or optical properties.
Chemical Biology: The compound is employed in chemical biology to study cellular processes and pathways.
作用機序
The mechanism of action of 4-Iodo-5-methoxy-1H-indazole depends on its specific application. In medicinal chemistry, it may act by:
Enzyme Inhibition: The compound can inhibit specific enzymes by binding to their active sites, thereby blocking their activity.
Receptor Modulation: It can interact with receptors on cell surfaces, modulating their signaling pathways.
DNA Intercalation: The compound may intercalate into DNA, affecting gene expression and cellular functions.
類似化合物との比較
Similar Compounds
4-Iodo-1H-indazole: Lacks the methoxy group, which can affect its biological activity and chemical reactivity.
5-Methoxy-1H-indazole:
4-Bromo-5-methoxy-1H-indazole: Similar structure but with a bromine atom instead of iodine, which can influence its reactivity and interactions.
Uniqueness
4-Iodo-5-methoxy-1H-indazole is unique due to the presence of both iodine and methoxy groups, which can enhance its reactivity and biological activity. The combination of these substituents allows for specific interactions with biological targets and provides versatility in synthetic applications.
特性
分子式 |
C8H7IN2O |
|---|---|
分子量 |
274.06 g/mol |
IUPAC名 |
4-iodo-5-methoxy-1H-indazole |
InChI |
InChI=1S/C8H7IN2O/c1-12-7-3-2-6-5(8(7)9)4-10-11-6/h2-4H,1H3,(H,10,11) |
InChIキー |
KKXZMZVXBBDERV-UHFFFAOYSA-N |
正規SMILES |
COC1=C(C2=C(C=C1)NN=C2)I |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(Z)-2-[(Z)-Dec-4-en-1-yl]dodec-6-enenitrile](/img/structure/B13670553.png)



![Benzyl 5-[3-acetamido-4,5-diacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxypentanoate](/img/structure/B13670578.png)





![8-Bromo-5-methoxy-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B13670606.png)

![6-Chloroisothiazolo[4,3-b]pyridin-3-amine](/img/structure/B13670620.png)
